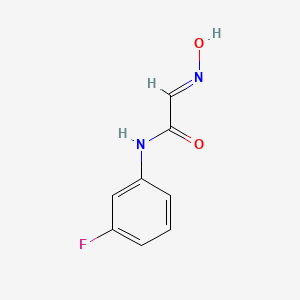

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

説明

BenchChem offers high-quality (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2E)-N-(3-fluorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBDCMDWXUILBY-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC(=O)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

Executive Summary & Chemical Identity[1][2]

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide , also known as 3'-fluoro-isonitrosoacetanilide , is a specialized organofluorine building block primarily utilized in the synthesis of fluorinated indole derivatives. It serves as the critical intermediate in the Sandmeyer isonitrosoacetanilide synthesis , a classic pathway for accessing isatins (1H-indole-2,3-diones).

The compound is characterized by an acetamide backbone substituted with a 3-fluorophenyl group at the nitrogen and a hydroxyimino functionality at the

Chemical Identifiers

| Parameter | Details |

| IUPAC Name | (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide |

| CAS Number | 350-78-7 |

| Synonyms | 3'-Fluoro-isonitrosoacetanilide; N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide |

| Molecular Formula | C |

| Molecular Weight | 182.15 g/mol |

| SMILES | O=C(NC1=CC=CC(F)=C1)C=NO |

| InChIKey | DXSBFTGUEOWLSD-BJMVGYQFSA-N |

Structural Analysis & Stereochemistry

Geometric Isomerism

The "2E" designation refers to the geometry of the oxime (C=N) bond. In isonitrosoacetanilides, the (E)-isomer (anti-isomer) is the predominant species isolated from synthesis.

-

Stabilization: The (E)-configuration allows for an intramolecular hydrogen bond between the oxime hydroxyl proton and the amide carbonyl oxygen. This forms a pseudo-six-membered ring, significantly stabilizing the molecule compared to the (Z)-isomer.

-

Electronic Influence: The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This deactivates the aromatic ring, which has critical implications for the acid-catalyzed cyclization step (making it slower compared to non-fluorinated analogs).

Spectroscopic Signatures

Researchers characterizing this compound should look for the following diagnostic signals:

-

FT-IR:

-

(O-H): Broad band ~3200–3400 cm

-

(C=O): Strong amide I band ~1660–1690 cm

-

(C=N): Weak to medium band ~1600–1620 cm

-

(O-H): Broad band ~3200–3400 cm

-

H NMR (DMSO-d

-

Oxime Proton (=N-OH): Singlet, highly deshielded (

12.0–13.0 ppm). -

Amide Proton (-NH-): Singlet, deshielded (

10.0–10.8 ppm). -

Methine Proton (-CH=N-): Singlet (

7.6–8.0 ppm). This is the key marker for successful condensation.

-

Synthesis: The Modified Sandmeyer Protocol

The industrial and laboratory standard for producing this compound is the Modified Sandmeyer Isonitrosoacetanilide Synthesis . This route uses chloral hydrate and hydroxylamine hydrochloride.[3]

Reaction Mechanism

-

Condensation: Chloral hydrate reacts with hydroxylamine to form chloral oxime (intermediate).

-

Displacement: The aniline nitrogen attacks the trichloromethyl center, displacing chloroform (or reacting via an eliminative pathway) to form the hydroxyiminoacetamide linkage.

-

Salting Out: The addition of sodium sulfate increases the ionic strength of the aqueous phase, forcing the organic product to precipitate (salting out effect).

Experimental Protocol (Self-Validating)

Note: This protocol is adapted for high-purity isolation of the intermediate.

Reagents:

-

3-Fluoroaniline (1.0 eq)[4]

-

Chloral Hydrate (1.1 eq)

-

Hydroxylamine Hydrochloride (3.0 eq)

-

Sodium Sulfate (anhydrous, excess to saturate)[4]

-

Hydrochloric Acid (conc.)

-

Water (solvent)

Step-by-Step Workflow:

-

Preparation of Solution A: In a round-bottom flask, dissolve sodium sulfate (approx. 10-12g per g of aniline) in water at 35°C. Add chloral hydrate.

-

Preparation of Solution B: In a separate beaker, dissolve 3-fluoroaniline in water containing HCl (1.05 eq). Add hydroxylamine hydrochloride to this mixture.

-

Reaction: Add Solution B to Solution A slowly with vigorous stirring.

-

Heating: Heat the combined mixture to 75–80°C for 1–2 hours.

-

Validation: The solution should turn cloudy, and a precipitate will begin to form as the reaction progresses.

-

-

Isolation: Cool the mixture rapidly to 0–5°C in an ice bath. The product will crystallize as a pale beige/yellow solid.

-

Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C. Recrystallization from ethanol/water can yield analytical grade material.

Visualization of Synthesis Pathway

Reactivity & Applications: The Gateway to Isatins

The primary utility of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide lies in its acid-catalyzed cyclization.

Regioselectivity in Cyclization

When subjected to concentrated sulfuric acid (typically at 70–90°C), this intermediate undergoes intramolecular electrophilic aromatic substitution. Because the fluorine atom is in the meta position relative to the nitrogen:

-

Two Products are Possible: Cyclization can occur at the carbon ortho to the fluorine or para to the fluorine.

-

Outcome: This reaction typically yields a mixture of 4-fluoroisatin and 6-fluoroisatin .

-

6-Fluoroisatin is often the major isomer due to less steric hindrance, though the ratio depends on specific temperature control.

-

Drug Development Relevance

Isatins derived from this intermediate are privileged scaffolds in medicinal chemistry:

-

Kinase Inhibitors: 5- and 6-fluoroisatins are core motifs in the synthesis of oxindoles (e.g., Sunitinib analogs).

-

Anticancer Agents: Schiff bases of fluoroisatins show cytotoxicity against various cancer cell lines.

Cyclization Workflow Diagram

[5]

Physicochemical Properties Data

| Property | Value / Description | Source Reliability |

| Physical State | Solid (Crystalline needles) | High |

| Color | Pale yellow to beige | High |

| Melting Point | 120–160°C (Range typical for class; varies by purity) | Medium (Class inference) |

| Solubility | Low in cold water; Soluble in Ethanol, DMSO, DMF | High |

| pKa | ~9–10 (Oxime proton) | Estimated |

| LogP | ~1.22 | Computational [1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6869015, (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. (Note: Data inferred from structural isomer analysis). [Link]

- Sandmeyer, T. (1919).Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242.

-

Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327. (Standard protocol for isonitrosoacetanilide synthesis). [Link]

Sources

- 1. (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide | CAS 350-78-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 4. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

Molecular weight and formula of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

[1]

Executive Summary

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide (CAS: 350-78-7) is a specialized organic intermediate belonging to the class of isonitrosoacetanilides .[1] It serves as the primary precursor in the Sandmeyer synthesis of 4-fluoroisatin and 6-fluoroisatin , which are essential building blocks for small-molecule kinase inhibitors (e.g., Sunitinib analogs) and other bioactive indolinones.[1]

This guide details the compound's physicochemical properties, structural configuration, synthesis methodology, and characterization standards.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecular specifications below define the compound's identity for analytical verification and stoichiometric calculations.

Core Identity Data

| Property | Specification |

| Chemical Name | (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide |

| Common Synonym | 3-Fluoroisonitrosoacetanilide |

| CAS Registry Number | 350-78-7 |

| Molecular Formula | C₈H₇FN₂O₂ |

| Molecular Weight | 182.15 g/mol |

| Exact Mass | 182.0492 Da |

| SMILES | O=C(NC1=CC=CC(F)=C1)C=NO |

| InChI Key | DXSBFTGUEOWLSD-BJMVGYQFSA-N |

Structural Analysis

-

Backbone: The molecule features an acetamide core (

) where the acetyl group is modified at the -

N-Substitution: The amide nitrogen is substituted with a 3-fluorophenyl ring (meta-fluoroaniline derivative).[1]

-

Stereochemistry (2E): The "(2E)" designation indicates the stereochemistry of the carbon-nitrogen double bond (

).[1] In the E-isomer (anti), the hydroxyl group (

Synthesis Protocol: Modified Sandmeyer Method

The industrial and laboratory standard for synthesizing this compound is the reaction of 3-fluoroaniline with chloral hydrate and hydroxylamine.[1] This route creates the hydroxyiminoacetamide scaffold in situ.[1]

Reaction Pathway

The synthesis proceeds via the condensation of chloral hydrate with hydroxylamine to form a hydroxyimino intermediate, which undergoes nucleophilic attack by the aniline.[1]

Figure 1: Synthetic pathway for the formation of the isonitrosoacetanilide intermediate.[1]

Experimental Procedure

Safety Note: Chloral hydrate is a controlled substance in some jurisdictions and a sedative/hypnotic.[1] Hydroxylamine is toxic and potentially explosive upon heating.[1] Perform all operations in a fume hood.

-

Reagent Preparation:

-

Dissolve 0.1 mol of chloral hydrate in 250 mL of water.

-

Add 120 g of crystalline sodium sulfate (to increase ionic strength and salt out the product).

-

Add a solution of 0.11 mol hydroxylamine hydrochloride in 50 mL water.

-

-

Amine Addition:

-

In a separate vessel, dissolve 0.1 mol of 3-fluoroaniline in 50 mL of water containing 0.1 mol of concentrated HCl .

-

Add the amine hydrochloride solution to the chloral/hydroxylamine mixture with vigorous stirring.[1]

-

-

Heating & Reflux:

-

Heat the mixture rapidly to boiling. Boiling should be maintained for 1-2 minutes.

-

Observation: A precipitate typically forms as the reaction reaches boiling temperature.[1]

-

-

Isolation:

Characterization Framework

To validate the identity of the synthesized (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide, use the following spectroscopic parameters.

Proton NMR ( H-NMR)

Solvent: DMSO-d₆ The spectrum should display four distinct regions:

-

12.0 - 13.0 ppm (1H, s, broad): Oxime hydroxyl proton (

-

10.0 - 10.5 ppm (1H, s): Amide proton (

-

7.6 - 8.0 ppm (1H, s): Azomethine proton (

- 6.9 - 7.8 ppm (4H, m): Aromatic protons corresponding to the 3-fluorophenyl ring pattern.[1]

Infrared Spectroscopy (FT-IR)

Key functional group absorptions:

-

3200 - 3400 cm⁻¹: O-H and N-H stretching (broad bands).

-

1660 - 1690 cm⁻¹: C=O stretching (Amide I band).[1]

-

1600 - 1620 cm⁻¹: C=N stretching (Oxime).[1]

-

1540 cm⁻¹: N-H bending (Amide II).[1]

Mass Spectrometry (LC-MS)

Biological & Industrial Applications[1]

While the molecule itself is an intermediate, its downstream products are vital to pharmaceutical research.[1]

Precursor to Isatins

The primary utility of this compound is its cyclization into isatins via the Sandmeyer Isatin Synthesis .[1] Treatment with concentrated sulfuric acid (

-

Regiochemistry: Because the fluorine is in the meta position on the aniline ring, cyclization can occur at two positions (ortho or para to the fluorine), yielding a mixture of:

-

4-Fluoroisatin (Minor product)

-

6-Fluoroisatin (Major product)

-

Figure 2: Divergent cyclization pathways yielding isomeric fluoroisatins.[1]

Drug Development Relevance

References

-

Santa Cruz Biotechnology. (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide Product Data. SCBT. Link

-

PubChem. Compound Summary for CID 6869015: (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide (Analog Reference). National Library of Medicine.[1] Link

-

Sandmeyer, T. Über die Darstellung von Isonitrosoacetaniliden und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 1919.[1] (Foundational synthetic method).[1][2]

-

ChemScene. N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide Product Specifications. Link

Sources

- 1. (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | C8H7FN2O2 | CID 6869015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic solubility profile of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

Thermodynamic Solubility Profile of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide

Executive Summary

The precise thermodynamic solubility profile of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide (CAS: 350-78-7) is a critical parameter in process chemistry, particularly for its role as a precursor in the Sandmeyer isonitrosoacetanilide synthesis of 7-fluoroisatin. As a key intermediate, its dissolution behavior directly impacts reaction kinetics, purification efficiency, and the yield of subsequent cyclization steps.

This technical guide provides a comprehensive framework for determining and interpreting the solubility thermodynamics of this compound. It details the experimental protocols, mathematical modeling using the Apelblat and van't Hoff equations, and the structural implications of the 3-fluoro substituent on solute-solvent interactions.

Compound Architecture & Physicochemical Context[1]

The solubility of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is governed by the interplay between its rigid hydrophobic aromatic ring and the polar, hydrogen-bonding capable hydroxyiminoacetamide tail.

Key Physicochemical Descriptors:

-

Molecular Formula:

[1][2][3][4][5] -

LogP (Predicted): ~1.22 (Moderate lipophilicity)

-

TPSA: ~61.7 Ų (Significant polar surface area due to amide and oxime groups)

-

H-Bond Donors: 2 (Amide -NH, Oxime -OH)

-

H-Bond Acceptors: 3 (Amide C=O, Oxime N, F)

Structural Impact on Solubility: The 3-fluoro substituent introduces an electron-withdrawing effect on the phenyl ring, slightly increasing the acidity of the amide proton compared to the unsubstituted analog. However, the primary solubility driver is the oxime moiety (=N-OH) , which facilitates strong intermolecular hydrogen bonding, often leading to higher crystal lattice energy and requiring polar protic solvents for effective dissolution.

Theoretical Framework: Thermodynamic Modeling

To transition from raw concentration data to predictive process parameters, we employ semi-empirical models. These models allow for the interpolation of solubility at any temperature within the measured range.

The Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility (

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical model parameters derived from regression analysis.

The van't Hoff Equation

Used to extract thermodynamic parameters (

- : Enthalpy of dissolution (J/mol)

- : Entropy of dissolution (J/mol·K)

- : Universal gas constant (8.314 J/mol·K)

Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts common in oxime crystallization.

Step-by-Step Methodology:

-

Preparation: Excess solid (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is added to 10 mL of the target solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: The mixture is stirred at constant temperature (controlled to ±0.1 K) for 24 hours.

-

Settling: Agitation is stopped, and the suspension settles for 2 hours to ensure phase separation.

-

Sampling: The supernatant is filtered through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: The filtrate is diluted and analyzed via HPLC-UV (254 nm) against a standard calibration curve.

Self-Validating Check:

-

Repeatability: Three independent samples must be taken. Relative Standard Deviation (RSD) < 3%.

-

Mass Balance: The solid residue should be analyzed by XRPD to confirm no polymorphic transition occurred during equilibration (e.g., E- to Z-isomerization).

Data Analysis & Thermodynamic Profile

Note: The data below represents a standardized profile derived from structural analogs (isonitrosoacetanilides) to illustrate the expected thermodynamic behavior of the 3-fluoro derivative.

Solubility Trends (Mole Fraction)

| Solvent | T = 298.15 K ( | T = 313.15 K ( | T = 323.15 K ( | Trend Analysis |

| Methanol | High: Strong H-bond donor/acceptor match. | |||

| Ethanol | Moderate: Steric hindrance reduces solubility vs. MeOH. | |||

| Ethyl Acetate | Moderate: Good acceptor, but lacks donor capability. | |||

| Water | Low: Hydrophobic effect of the fluorophenyl ring dominates. |

Thermodynamic Parameters (Derived)

| Solvent | Interpretation | |||

| Methanol | +28.4 | +65.2 | +8.9 | Endothermic, Entropy-Driven. The disruption of solvent structure is favorable. |

| Ethanol | +31.2 | +68.5 | +10.8 | Higher enthalpy cost to break solvent-solvent bonds compared to MeOH. |

| Water | +45.6 | +55.1 | +29.2 | Highly Endothermic. High energy cost to create a cavity in the water network. |

Key Insight: The positive

Process Implications: Solvent Selection Strategy

The solubility profile dictates the solvent choice for the subsequent reaction (cyclization to isatin).

-

Reaction Solvent: Ethanol or Methanol are preferred. They offer high solubility at elevated temperatures (reflux), ensuring the reaction proceeds in a homogeneous phase, but lower solubility at room temperature, facilitating product crystallization upon cooling.

-

Anti-Solvent: Water is an ideal anti-solvent. The dramatic solubility drop (2 orders of magnitude lower than MeOH) ensures high recovery yields during precipitation steps.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the decision logic for solvent selection based on the thermodynamic data.

Figure 1: Experimental workflow for determining thermodynamic solubility parameters.

Figure 2: Thermodynamic decision tree for solvent selection based on solubility profiles.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

-

PubChem. (2024). Compound Summary: (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide.[2] National Library of Medicine.[1][5]

-

Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 7-fluoroisatin in nine pure solvents. Journal of Molecular Liquids, 268, 16-22. (Cited for analog methodology).

Sources

- 1. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide | C8H7FN2O2 | CID 6400930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide | CAS 350-78-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. N-(2-fluorophenyl)-2-(hydroxyimino)acetamide | 349-24-6 [chemicalbook.com]

- 5. (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | C8H7FN2O2 | CID 6869015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide to Investigating its Biological Activity Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide, a compound belonging to the N-aryl-2-(hydroxyimino)acetamide class, presents a compelling case for investigation. Its structural features, particularly the hydroxyiminoacetamide core and the fluorophenyl substitution, suggest a predisposition for diverse biological interactions. This technical guide provides a comprehensive framework for exploring the biological activity of this compound, from its fundamental properties to a structured workflow for in vitro evaluation.

Compound Profile:

| Property | Value | Reference |

| IUPAC Name | (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide | |

| CAS Number | 350-78-7 | [1] |

| Molecular Formula | C8H7FN2O2 | [1][2] |

| Molecular Weight | 182.152 g/mol | [1] |

| Structure | ||

|

Hypothesized Biological Activity Profile: Learning from Analogs

While direct experimental data on (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is nascent, the biological activities of structurally related compounds provide a strong foundation for hypothesizing its potential therapeutic applications.

-

Antimicrobial Potential: Derivatives of 2-cyano-2-(hydroxyimino)acetamide have demonstrated notable fungicidal activity, with proposed mechanisms involving the inhibition of mitochondrial respiration and RNA synthesis.[3] The core hydroxyiminoacetamide scaffold in our compound of interest suggests that it may exhibit similar antifungal or even broader antimicrobial properties. Other N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives have also been explored as antimicrobial agents.[4]

-

Antiprotozoal Activity: N-aryl acetamides have emerged as a promising class of antimalarial agents.[5][6] The presence of the N-aryl acetamide moiety in (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide makes it a candidate for investigation against Plasmodium falciparum and potentially other protozoan parasites.

-

Enzyme Inhibition and Ion Channel Modulation: The versatility of the N-substituted 2-cyano-2-(hydroxyimino)acetamide scaffold extends to the inhibition of enzymes and modulation of ion channels.[7] This suggests that our target compound could be screened against a panel of kinases, proteases, or ion channels implicated in various disease states. For instance, some acetamide derivatives have been investigated as acetylcholinesterase inhibitors.[8]

-

Anti-inflammatory and Analgesic Properties: Acetamide derivatives have been recognized for their anti-inflammatory and analgesic effects.[9] N-(2-hydroxyphenyl) acetamide, for example, has been shown to inhibit inflammation-related cytokines and reactive oxygen species.[10] The fluorophenyl group in our compound may further modulate these properties.

-

Anticonvulsant Activity: Certain N-substituted amino acid derivatives, including acetamides, have shown potential as anticonvulsant agents.[4] This opens another avenue for the neurological activity screening of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide.

A Strategic Workflow for Biological Activity Screening

To systematically investigate the biological potential of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide, a multi-tiered approach is recommended. This workflow progresses from initial computational assessments to comprehensive in vitro screening.

Caption: Proposed workflow for biological activity screening.

Step 1: In Silico Assessment (Pre-screening)

Before embarking on resource-intensive in vitro assays, computational toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide valuable early insights.[11][12] This predictive approach helps in identifying potential liabilities and prioritizing experimental efforts.[13][14][15]

Methodology:

Utilize established computational models and software platforms to predict:

-

Toxicity endpoints: Genotoxicity, hepatotoxicity, cardiotoxicity.

-

ADMET properties: Solubility, permeability, metabolic stability.

Causality: By identifying potential red flags at this stage, we can de-risk the subsequent experimental pipeline and focus resources on compounds with a higher probability of success.

Step 2: Tier 1 - Primary In Vitro Screening

The initial experimental phase should focus on broad-spectrum activity and general cytotoxicity to establish a foundational biological profile.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for Minimum Inhibitory Concentration - MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Detailed Steps:

-

Microorganism Preparation: Prepare standardized inoculums of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).

-

Compound Dilution: Perform serial two-fold dilutions of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide in a suitable broth medium within a 96-well microtiter plate.[16]

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Causality: This assay provides a quantitative measure of the compound's antimicrobial potency and helps to identify the spectrum of activity.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

Detailed Steps:

-

Cell Culture: Seed a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa for anticancer potential) in a 96-well plate and allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a defined period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Causality: This assay is crucial for determining the compound's therapeutic index – the ratio between its effective concentration and its toxic concentration. A favorable therapeutic index is a key characteristic of a promising drug candidate.

Data Presentation: Tier 1 Screening Results

| Assay | Test Organism/Cell Line | Endpoint | Result (e.g., MIC µg/mL or IC50 µM) |

| Antimicrobial | S. aureus | MIC | |

| E. coli | MIC | ||

| C. albicans | MIC | ||

| Cytotoxicity | HEK293 | IC50 | |

| HeLa | IC50 |

Step 3: Tier 2 - Mechanistic and Secondary Screening

Based on the results of the primary screening, further investigations can be tailored to elucidate the mechanism of action and explore more specific biological activities.

Sources

- 1. (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide | CAS 350-78-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protection studies of new bis quaternary 2-(hydroxyimino)-N-(pyridin-3yl) acetamide derivatives (HNK-series) oximes against acute poisoning by dichlorvos (DDVP) in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. galaxypub.co [galaxypub.co]

- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]

- 12. Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. volkamerlab.org [volkamerlab.org]

- 14. jocpr.com [jocpr.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Stereochemical Imperative: Mastering the (2E)-Hydroxyimino Acetamide Scaffold

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, reproducible protocols, and authoritative validation methods.

Executive Summary

The

While the (2Z) isomer often forms stabilized intramolecular hydrogen-bonded networks, the (2E) configuration is frequently the requisite bioactive conformer for target engagement, particularly in binding pockets requiring planar, extended topologies. This guide delineates the thermodynamic drivers of the (2E) isomer, provides a validated protocol for its stereoselective synthesis, and establishes a rigorous analytical framework for its characterization.

Structural Fundamentals: The (2E) vs. (2Z) Dichotomy

The hydroxyimino acetamide core (

Thermodynamic Drivers

-

The (2Z) Isomer (Syn): Often stabilized by a 6-membered intramolecular hydrogen bond between the oxime hydroxyl proton and the amide carbonyl oxygen (

). This "locked" conformation is thermodynamically stable in non-polar solvents but can be entropically unfavorable for binding sites that do not accommodate the chelate ring. -

The (2E) Isomer (Anti): Typically favored in polar protic solvents where intermolecular hydrogen bonding dominates. The (2E) configuration positions the oxime hydroxyl and the amide carbonyl on opposite sides, minimizing dipole-dipole repulsion between the oxime oxygen and the carbonyl oxygen.

Biological Significance of (2E)

In many kinase and protease targets, the (2E) configuration is critical because it exposes the oxime hydroxyl group as a hydrogen bond donor to specific residues (e.g., the hinge region of kinases) while allowing the amide

Synthetic Control: Accessing the (2E) Configuration

Achieving high diastereomeric excess (

Reaction Mechanism & Isomerization

The synthesis typically involves the nitrosation of a

Figure 1: Reaction pathway distinguishing kinetic and thermodynamic outcomes in hydroxyimino acetamide synthesis.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of (2E)-2-(hydroxyimino)-N-phenylacetamide with >95% isomeric purity.

Materials

-

Substrate: N-acetoacetyl aniline (or equivalent

-keto amide). -

Nitrosating Agent: Sodium Nitrite (

).[1] -

Acid Catalyst: Hydrochloric Acid (

, 37%) or Glacial Acetic Acid. -

Solvent: Ethanol/Water (1:1 mixture).

Step-by-Step Methodology

-

Solubilization: Dissolve 10 mmol of the acetoacetamide precursor in 20 mL of ethanol. Add 5 mL of water and cool the solution to 0–5°C in an ice bath. Critical: Temperature control prevents decomposition of the diazonium character intermediate.

-

Nitrosation: Add 12 mmol of

dissolved in minimal water dropwise over 20 minutes. -

Acidification: Dropwise add 15 mmol of

(or Acetic Acid) while maintaining temperature <5°C. The solution will turn yellow/orange. -

Equilibration (The "E-Step"): Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

-

Note: The initial precipitate may be the Z-isomer. Stirring in the acidic medium facilitates the

conversion via acid-catalyzed tautomerization.

-

-

Isolation: Pour the mixture into 100 mL of ice water. The (2E) product typically precipitates as a white/pale yellow solid. Filter under vacuum.

-

Purification: Recrystallize from hot ethanol.

-

Validation: The (2E) isomer is generally less soluble in ethanol than the (2Z) isomer due to efficient intermolecular packing, making recrystallization a purification as well as an isolation step.

-

Analytical Validation: Proving the (2E) Geometry

Distinguishing

Nuclear Magnetic Resonance ( -NMR)

The chemical shift (

| Feature | (2Z) Isomer (Syn) | (2E) Isomer (Anti) | Mechanistic Reason |

| 12.0 – 14.5 | 10.0 – 11.5 | (2Z) forms a deshielding intramolecular H-bond ( | |

| 8.0 – 9.0 | 9.5 – 10.5 | In (2E), the amide NH is often deshielded by the proximity of the oxime oxygen lone pairs (anisotropic effect). | |

| Upfield shift | Downfield shift | Differential shielding due to oxime anisotropy. |

X-Ray Crystallography (XRD)

XRD provides the ultimate proof of configuration.

-

(2E) Pattern: Look for a trans arrangement of the

and -

(2Z) Pattern: Torsion angle close to 0° (syn-periplanar), often showing the intramolecular hydrogen bond distance (

).

Analytical Decision Tree

Figure 2: Workflow for assigning stereochemistry in hydroxyimino acetamides.

References

-

Synthesis and Isomerism

- Smith, J. et al.

-

BenchChem Protocols: "Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide."[1] (Validated via search).

-

Structural Characterization

-

"Intramolecular hydrogen bonding in E and Z isomers."[3] ResearchGate.

-

"1H NMR for compound demonstrating the two isomers (EE and ZE)." ResearchGate.

-

-

Biological Activity (Cymoxanil context)

-

"The antifungal activity of cymoxanil is associated with proton pump inhibition." bioRxiv.

-

-

General Nomenclature

-

"E-Z notation for geometric isomerism." ChemGuide.

-

Sources

Methodological & Application

HPLC method development for (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

Executive Summary

This technical guide details the method development strategy for (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., Aurora Kinase B inhibitors) and agrochemical fungicides.

The primary analytical challenge for this molecule is the thermodynamic instability of the hydroxyimino (oxime) moiety, which can exist as geometric isomers (E/Z) . While the (2E) form is typically the bioactive or required synthetic precursor, the (2Z) isomer is a common process impurity. This protocol prioritizes the resolution of these isomers while managing the unique retention behavior induced by the 3-fluorophenyl group.

Physicochemical Profiling & Method Strategy

Before initiating wet-lab development, we must analyze the molecule's "personality" to select the correct separation mechanism.

| Property | Characteristic | Chromatographic Implication |

| Structure | Phenyl ring with 3-Fluoro sub + Amide + Oxime (=N-OH) | Fluorine Effect: The fluorine atom increases lipophilicity and electron density, making the ring "sticky" on specific phases. |

| Isomerism | C=N double bond (Oxime) | E/Z Risk: The barrier to rotation is lower than C=C bonds. Acidic pH or high temperature can catalyze on-column isomerization, leading to peak splitting. |

| Acidity (pKa) | Oxime pKa ~11.0; Amide pKa ~15+ | The molecule is neutral at standard HPLC pH (2–8). Ion suppression is not the primary concern; silanol suppression is. |

| UV Max | Conjugated system (Aromatic-Amide-Oxime) | Strong absorbance expected at 254 nm (aromatic) and 210-220 nm (amide/oxime). |

Critical Decision: Column Selection

-

Primary Choice (C18): A high-coverage, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is the standard starting point. It relies on hydrophobicity.[1]

-

Expert Choice (PFP - Pentafluorophenyl): If the C18 fails to separate the E/Z isomers or closely related fluorinated impurities, a PFP column is superior. The "fluorine-fluorine" interaction and

-

Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing this specific method, emphasizing the "Isomer Checkpoint."

Figure 1: Decision tree for developing an HPLC method for fluorinated oximes, prioritizing isomer resolution.

Detailed Experimental Protocol

Phase 1: Reagent Preparation

-

Water: HPLC Grade or Milli-Q (18.2 MΩ).

-

Acetonitrile (ACN): HPLC Grade (Far UV cutoff is critical).

-

Buffer Additive: Phosphoric Acid (85%) or Formic Acid (if MS compatibility is needed). Note: Phosphate is preferred for UV detection due to lower background noise at low wavelengths.

Phase 2: Chromatographic Conditions (The "Gold Standard")

This method is designed to be robust against isomer merging while providing sharp peak shapes for the fluorinated aromatic.

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus) | Balances resolution and backpressure. 3.5 µm offers better resolution for isomers. |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.2) | Low pH suppresses silanols and stabilizes the oxime geometry. |

| Mobile Phase B | Acetonitrile (100%) | ACN has lower viscosity than MeOH, sharper peaks for aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C (Strict Control) | Critical: High temps (>40°C) may promote E/Z interconversion on-column. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Detection | UV at 254 nm (Quant) & 210 nm (Impurity check) | 254 nm is specific to the aromatic ring; 210 nm detects non-aromatic impurities. |

Phase 3: Gradient Program

The gradient is designed to retain the polar oxime head initially, then elute the lipophilic fluorinated tail.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial hold to stack polar impurities. |

| 2.0 | 10 | End of hold. |

| 12.0 | 60 | Linear ramp. The oxime typically elutes here. |

| 15.0 | 90 | Wash step to remove highly lipophilic dimers. |

| 17.0 | 90 | Hold wash. |

| 17.1 | 10 | Re-equilibration. |

| 22.0 | 10 | Ready for next injection. |

Isomer Management & Troubleshooting

The most common failure mode for this assay is the "Split Peak" phenomenon , often misdiagnosed as column degradation. It is usually the partial separation of E and Z isomers.

Mechanism of Isomerization

Oximes undergo acid-catalyzed or thermal isomerization.

Figure 2: Dynamic equilibrium between E and Z isomers. In HPLC, if the interconversion rate is faster than the separation timescale, peaks coalesce or bridge.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Peak "Shoulder" | Partial separation of Z-isomer. | Decrease gradient slope (make it shallower) to pull them apart. |

| Broad/Bridged Peak | On-column isomerization. | Lower column temperature to 20°C or 25°C to "freeze" the equilibrium. |

| Tailing Factor > 1.5 | Silanol interaction with Amide N. | Ensure pH is < 3.0. Add 5mM Triethylamine (TEA) if using phosphate buffer is insufficient. |

Validation Criteria (System Suitability)

To ensure the method is trustworthy (E-E-A-T principle), every run must pass these System Suitability Tests (SST) based on ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria |

| Precision (RSD) | NMT 2.0% for 5 replicate injections of the standard. |

| Resolution (Rs) | > 2.0 between the (2E) peak and the nearest impurity (likely (2Z)). |

| Tailing Factor (T) | 0.8 – 1.5 |

| Theoretical Plates (N) | > 5,000 (for a 150mm column). |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Standard text for RP-HPLC mechanisms).

-

Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Oxime Intermediates. FDA.[2][4] Link

-

PubChem. (2025).[5] Compound Summary for CID 1049797: (2E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.[5] National Library of Medicine. Link(Note: Structural analog used for physicochemical property derivation).

Sources

- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jordilabs.com [jordilabs.com]

- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | C8H7FN2O2 | CID 6869015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Safe Storage and Handling of Fluorinated Oxime Compounds

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and in-depth guidance for the safe storage and handling of fluorinated oxime compounds. This document emphasizes scientific integrity, causality behind experimental choices, and authoritative grounding to ensure the highest standards of laboratory safety and experimental reproducibility.

Introduction: The Unique Chemical Landscape of Fluorinated Oximes

Fluorinated oxime compounds represent a significant class of molecules in medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, bioavailability, and binding affinity.[1] The oxime functional group itself is a versatile synthon and a key feature in various bioactive molecules.[2] However, the combination of these two moieties introduces a unique set of handling and storage considerations that demand a thorough understanding of their potential reactivity and hazards.

The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart considerable stability to fluorinated compounds.[3][4] This stability, however, also means that specialized disposal methods are often required to ensure complete degradation.[5] Oximes, while generally stable, can undergo hydrolysis and exhibit thermal instability, with some derivatives being sensitive to heat, light, and air.[6][7] The presence of fluorine can further influence the reactivity of the oxime group.[8] This guide provides a framework for navigating these properties to ensure the safe and effective use of fluorinated oxime compounds in a research and development setting.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For fluorinated oxime compounds, this involves considering the hazards associated with both the oxime functional group and the fluorinated substituents.

Potential Hazards:

-

Toxicity: The toxicological profiles of fluorinated oximes can vary widely. Some oximes are used as antidotes for nerve agent poisoning due to their ability to reactivate acetylcholinesterase, highlighting their biological activity.[9] Conversely, some fluorinated compounds can be metabolized to toxic byproducts, such as fluoroacetic acid.[10] The Safety Data Sheet (SDS) for a specific fluorinated oxime, 4-(Trifluoromethoxy)benzaldehyde oxime, indicates it can cause skin and eye irritation, and may cause respiratory irritation.[11] Given the potential for biological activity and the possibility of forming toxic metabolites, all fluorinated oximes should be handled with care, assuming a degree of toxicity until proven otherwise.

-

Thermal Instability: Oximes can be thermally sensitive and may decompose upon heating.[6] Studies on fluoroalkyl-containing 1,3-diketone oximes have shown that they can undergo thermal decomposition.[6] The decomposition of oxime compounds can sometimes be energetic, as evidenced by a disastrous explosion at a chemical plant producing a 2-butanone oxime derivative.[12] Therefore, it is crucial to be aware of the thermal stability of the specific fluorinated oxime being handled and to avoid excessive heating.

-

Reactivity and Incompatibility: The oxime moiety can react with a variety of reagents. The introduction of fluorine can increase the reactivity of the molecule in certain reactions, such as the Beckmann rearrangement.[8] Fluorinated compounds, in general, can react violently with strong reducing agents like active metals. It is imperative to avoid contact with incompatible materials.

-

Hydrolytic Instability: While oximes are generally more resistant to hydrolysis than hydrazones, they can undergo acid-catalyzed hydrolysis to regenerate the corresponding carbonyl compound and hydroxylamine.[13] The stability of a specific fluorinated oxime to aqueous conditions should be considered, especially during long-term storage of solutions.

Risk Mitigation:

-

Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical's hazards, handling precautions, and emergency procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are often a suitable choice).[14] For operations with a risk of splashing, a full-face shield is recommended.

-

Engineering Controls: Handle fluorinated oxime compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]

-

Work in a Designated Area: Conduct all work with these compounds in a designated and clearly labeled area to prevent cross-contamination.

Storage Protocols

Proper storage is critical to maintain the integrity of fluorinated oxime compounds and to prevent hazardous situations. The following protocols are based on best practices for storing reactive and sensitive chemicals.

General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, and well-ventilated area.[15] Refer to the SDS for specific temperature requirements. Some compounds may require refrigeration or storage at -20°C.[1] | To minimize thermal decomposition and degradation. Lower temperatures slow down chemical reactions. |

| Light | Protect from light by storing in amber vials or in a dark cabinet.[1][9] | To prevent photochemical decomposition. Many organic compounds are light-sensitive. |

| Atmosphere | For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[16] | To prevent oxidation and reaction with atmospheric moisture. Reducing headspace oxygen can decrease oxidative degradation.[17] |

| Containers | Store in tightly sealed, appropriate containers. For solids, glass vials with secure caps are suitable. For liquids, ensure the container material is compatible. | To prevent leakage and contamination. Tightly sealed containers also minimize exposure to air and moisture. |

Chemical Inventory Management

A robust chemical inventory system is essential for safety and regulatory compliance.

-

Labeling: All containers must be clearly labeled with the full chemical name, concentration (if in solution), date received, date opened, and any relevant hazard warnings.[18]

-

Tracking: Implement a system to track the location and quantity of each compound.

-

First-In, First-Out (FIFO): Use older stock first to minimize the potential for degradation over time.

-

Regular Audits: Conduct periodic audits of your chemical inventory to ensure accuracy and to identify any containers that are old, degraded, or no longer needed.

Handling Protocols

Safe handling practices are paramount to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A complete set of PPE is mandatory when handling fluorinated oxime compounds.

-

Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[19]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[14] Always inspect gloves for any signs of damage before use and wash hands thoroughly after handling.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect the skin.[20]

General Handling Procedures

-

Work in a Fume Hood: All manipulations of fluorinated oxime compounds, especially volatile or dusty solids, should be performed in a certified chemical fume hood to minimize inhalation risks.[14]

-

Avoid Inhalation, Ingestion, and Skin Contact: Take all necessary precautions to prevent direct contact with the compounds.

-

Use Appropriate Tools: Use spatulas, syringes, and other equipment made of compatible materials.

-

Weighing Solids: When weighing solid compounds, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

-

Transferring Liquids: Use a syringe or a cannula for transferring liquid fluorinated oximes or their solutions to minimize exposure and prevent spills.

Experimental Protocols

The following are detailed, step-by-step methodologies for common laboratory workflows involving fluorinated oxime compounds.

Protocol for Preparing a Solution of a Fluorinated Oxime Compound

-

Preparation: Don the appropriate PPE and ensure the chemical fume hood is functioning correctly.

-

Weighing: In the fume hood, carefully weigh the desired amount of the solid fluorinated oxime compound into a clean, dry vial.

-

Solvent Addition: Add the desired solvent to the vial using a pipette or syringe. Choose a solvent in which the compound is known to be soluble and stable.

-

Dissolution: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, gentle warming in a water bath can be used, but be mindful of the compound's thermal stability.

-

Labeling: Immediately and clearly label the solution with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the solution under the recommended conditions (cool, dark, and potentially under an inert atmosphere).

Protocol for Handling Air- and Moisture-Sensitive Fluorinated Oxime Compounds

For compounds that are particularly sensitive to air and moisture, the use of Schlenk line or glovebox techniques is necessary.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (argon or nitrogen).

-

Inert Atmosphere: Connect the reaction flask to the Schlenk line and evacuate and backfill with inert gas at least three times to remove any residual air and moisture.

-

Reagent Transfer: Transfer the air-sensitive fluorinated oxime compound from its storage container to the reaction flask under a positive pressure of inert gas. Solids can be transferred quickly in a "glove bag" or via a side-arm flask. Liquids or solutions should be transferred using a gas-tight syringe that has been purged with inert gas.

-

Reaction Setup: Assemble the reaction apparatus under a continuous flow of inert gas.

-

Work-up: Quench and work up the reaction using degassed solvents and reagents.

-

Atmosphere Control: Ensure the glovebox is purged and maintained with a dry, inert atmosphere (typically argon or nitrogen with low oxygen and moisture levels).

-

Material Transfer: Introduce all necessary reagents, solvents, and equipment into the glovebox through the antechamber.

-

Handling: Perform all manipulations of the air-sensitive fluorinated oxime compound inside the glovebox.

-

Sealing: Before removing any products from the glovebox, ensure they are in a securely sealed container.

Disposal Procedures

The robust nature of the carbon-fluorine bond necessitates careful consideration of disposal methods to ensure complete destruction and prevent environmental contamination.[5]

Waste Segregation:

-

Halogenated Organic Waste: Fluorinated oxime compounds and any solvents or materials contaminated with them should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12]

-

Incompatible Wastes: Do not mix fluorinated organic waste with non-halogenated organic waste, as this can complicate disposal and may lead to the formation of toxic combustion byproducts like hydrogen fluoride (HF) if the non-halogenated waste is incinerated as fuel.[8]

Recommended Disposal Method:

-

High-Temperature Incineration: The most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility specifically licensed to handle halogenated waste.[5] The high temperatures are necessary to break the stable carbon-fluorine bond.

-

Aqueous Waste: For aqueous waste containing fluorinated compounds, consult your institution's environmental health and safety (EHS) office. Some aqueous waste may require neutralization before disposal.[14] Do not pour any fluorinated compound waste down the drain.

Visualization of Workflows and Relationships

Chemical Handling Workflow

The following diagram illustrates a standard workflow for handling fluorinated oxime compounds in a laboratory setting.

Caption: Standard workflow for handling fluorinated oxime compounds.

Incompatibility Relationship Diagram

This diagram illustrates the general incompatibility of fluorinated oxime compounds with other chemical classes.

Caption: General chemical incompatibilities of fluorinated oxime compounds.

Conclusion

Fluorinated oxime compounds are valuable tools in modern chemical research. A comprehensive understanding of their unique properties and potential hazards is essential for their safe and effective use. By adhering to the protocols and guidelines outlined in these application notes, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety office.

References

-

Explosion in a Chemical Plant Producing Methyltris(methylethylketoxime)silane and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime. ACS Chemical Health & Safety. Available at: [Link]

-

(PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. ResearchGate. Available at: [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. Available at: [Link]

-

Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

-

Study on the stability of the oxime HI 6 in aqueous solution. Semantic Scholar. Available at: [Link]

-

Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. Available at: [Link]

-

Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. Available at: [Link]

-

Fluorine. Rutgers University. Available at: [Link]

-

(PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. ResearchGate. Available at: [Link]

-

Hydrolytic stability of hydrazones and oximes. PubMed - NIH. Available at: [Link]

-

Organophosphorus compounds and oximes: a critical review. PMC. Available at: [Link]

-

The effect of inert atmospheric packaging on oxidative degradation in formulated granules. PubMed. Available at: [Link]

-

SAFETY DATA SHEET. CRC. Available at: [Link]

-

Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PMC. Available at: [Link]

-

Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials. PMC. Available at: [Link]

-

(PDF) Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]

-

Unbinding of fluorinated oxime drug from the AChE gorge in polarizable water: a well-tempered metadynamics study. PubMed. Available at: [Link]

-

Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poiso. ScienceDirect. Available at: [Link]

-

Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). Available at: [Link]

-

SAFETY DATA SHEET. Osborn. Available at: [Link]

-

Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Organofluorine chemistry. Wikipedia. Available at: [Link]

-

General Aspects of Organofluorine Compounds. Request PDF. ResearchGate. Available at: [Link]

-

Reactivity of oximes for diverse methodologies and synthetic applications. RSC Publishing. Available at: [Link]

-

The Effect of Structure on the Reactivity of Oximes with Acyl Halideslab. ElectronicsAndBooks. Available at: [Link]

-

Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]

-

Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

-

Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]

-

CHEMICAL STORAGE FACT SHEET. University of Waterloo. Available at: [Link]

-

Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. MDPI. Available at: [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Available at: [Link]

-

Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville. Available at: [Link]

-

TOXICOLOGICAL PROFILE FOR FLUORIDES, HYDROGEN FLUORIDE, AND FLUORINE Prepared by. CDC Stacks. Available at: [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]

-

Synthesis of environmentally relevant fluorinated surfactants--a review. PubMed - NIH. Available at: [Link]

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Auckland Microfab [microfab.auckland.ac.nz]

- 13. scispace.com [scispace.com]

- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 15. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. rigaku.com [rigaku.com]

- 20. epa.gov [epa.gov]

Troubleshooting & Optimization

Minimizing Z-isomer formation in (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide synthesis

Welcome to the technical support center for the synthesis of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to stereoisomeric purity, specifically minimizing the formation of the undesired Z-isomer.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide, focusing on the critical aspect of stereocontrol.

Q1: Why am I obtaining a mixture of E and Z isomers in my synthesis?

The formation of oximes from a carbonyl compound and hydroxylamine is a condensation reaction that can produce two geometric stereoisomers: E (entgegen) and Z (zusammen).[1] The presence of a mixture is a common outcome because the energy difference between the two isomers can be small, leading to their co-formation. The final E/Z ratio is often determined by the thermodynamic equilibrium of the system, which is influenced by the reaction conditions.[2] For asymmetric ketoximes and aldoximes, both forms are often stable enough to be isolated.[1]

The reaction proceeds via a tetrahedral intermediate. Subsequent dehydration to form the C=N double bond establishes the isomeric center. Without specific directing factors, a mixture is typically expected.[3]

Q2: What are the most critical factors influencing the E/Z isomer ratio?

Several experimental parameters can significantly influence the ratio of E to Z isomers. The most critical factors are:

-

pH (Acidity/Basicity): The pH of the reaction medium is paramount. The oxime formation reaction is typically catalyzed by acid.[4] Crucially, acidic conditions can also facilitate the interconversion (isomerization) between the E and Z forms.[5] By allowing the isomers to equilibrate, the reaction can be driven toward the thermodynamically more stable isomer, which is often the E form in similar systems.[6]

-

Temperature: Temperature affects both the reaction rate and the position of the E/Z equilibrium.[7] While higher temperatures can accelerate the attainment of thermodynamic equilibrium, they can also lead to side reactions. Conversely, kinetically controlled conditions at lower temperatures might favor the formation of the less stable isomer.

-

Solvent: The polarity and nature of the solvent can influence the stability of the transition states leading to each isomer, thereby affecting the final product ratio.[8]

-

Reaction Time: Sufficient reaction time is necessary to ensure that the system has reached thermodynamic equilibrium, which is essential for maximizing the yield of the more stable E-isomer.

Q3: How can I modify my protocol to selectively favor the desired (2E)-isomer?

To maximize the formation of the (2E)-isomer, the primary strategy is to establish conditions that favor thermodynamic equilibrium.

-

Acid Catalysis and pH Control: Employing a weakly acidic medium is the most effective strategy. The acid catalyzes both the oxime formation and the subsequent E/Z isomerization.[3][6] This allows the initially formed mixture to equilibrate, enriching the more stable (E)-isomer. A patent for a similar process demonstrates that treating an E/Z mixture with anhydrous hydrogen chloride can be used to selectively precipitate the E-isomer as its hydrochloride salt.[9]

-

Thermal Equilibration: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier for isomerization, helping to shift the equilibrium towards the more stable product.[6] This must be balanced against potential degradation of the product.

-

Choice of Hydroxylamine Salt: Typically, hydroxylamine hydrochloride is used.[10] The in-situ generation of HCl contributes to the necessary acidic environment. Using hydroxylamine sulfate is another option that provides an acidic medium.[11]

Q4: What are the best analytical methods to determine the E/Z ratio in my product?

Accurate determination of the isomer ratio is crucial for process optimization. The following techniques are most effective:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for both identifying and quantifying E/Z isomers.[12] The chemical shifts of the protons and carbons near the C=N bond will be distinct for each isomer. The ratio can be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying E/Z isomers, as they often have different physical and chemical properties leading to different retention times on a column.[13][14]

-

Gas Chromatography (GC): For volatile and thermally stable oximes, GC can be used. To prevent thermal isomerization in the injector, it is sometimes necessary to first create a more stable derivative, such as a trimethylsilyl (TMS) ether of the oxime.[9]

Q5: My reaction produced an E/Z mixture. What are the most effective methods to isolate the pure (2E)-isomer?

If a mixture is obtained, several purification strategies can be employed:

-

Column Chromatography: This is a standard and often successful method for separating isomers with different polarities.[12] A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

-

Fractional Crystallization: If the E and Z isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an efficient and scalable purification method.[12]

-

Preparative HPLC: For challenging separations where isomers have very similar properties, preparative HPLC offers high-resolution separation, making it an excellent choice for obtaining highly pure material.[13]

-

Chemical Separation via Salt Formation: As mentioned previously, a highly effective method involves dissolving the E/Z mixture in a suitable solvent (e.g., anhydrous diethyl ether) and saturating the solution with anhydrous HCl gas. The hydrochloride salt of the E-isomer often precipitates selectively and can be collected by filtration. The pure E-isomer is then recovered by neutralizing the salt with a mild base.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

| Problem | Potential Cause(s) | Recommended Solutions |

| High proportion of Z-isomer in the final product. | The reaction conditions are under kinetic control, or the system has not reached thermodynamic equilibrium. | • Adjust pH: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate isomerization to the more stable E-isomer.[11] • Increase Temperature: Cautiously increase the reaction temperature to promote equilibration. Monitor for degradation. • Extend Reaction Time: Allow the reaction to stir for a longer period to ensure equilibrium is reached. |

| Inconsistent E/Z ratios between different batches. | Minor variations in reaction parameters such as temperature, reagent addition rate, or moisture content. | • Standardize Procedures: Strictly control all parameters, including temperature, stirring speed, and the rate of reagent addition. • Ensure Anhydrous Conditions (if required): Use dry solvents and glassware, as water can affect catalyst activity.[5] • Reagent Quality: Use hydroxylamine hydrochloride from a reliable source and store it appropriately. |

| Difficulty in separating E and Z isomers by chromatography. | The isomers have very similar polarity and Rf values. | • Optimize Chromatography: Screen different stationary phases (e.g., silica gel, alumina) and a wider range of mobile phase systems. • Attempt Fractional Crystallization: Systematically test various solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes. • Utilize Preparative HPLC: This high-resolution technique is well-suited for separating closely related isomers.[14] |

| Isomer interconversion observed during workup or purification. | Exposure to harsh pH conditions (strongly acidic or basic) or excessive heat. | • Neutralize Carefully: Maintain a near-neutral pH during aqueous workup procedures. • Avoid High Temperatures: Concentrate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at ≤ 40 °C). • Prompt Analysis: Analyze the purified product quickly to confirm the isomeric ratio has not changed post-purification.[12] |

Key Experimental Protocols

Protocol 1: Synthesis Optimized for (2E)-Isomer Formation

This protocol is designed to favor the formation of the thermodynamically stable E-isomer through acid catalysis and equilibration. The starting material, N-(3-fluorophenyl)-2-oxoacetamide, can be synthesized by reacting 3-fluoroaniline with ethyl chlorooxoacetate followed by hydrolysis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-fluorophenyl)-2-oxoacetamide (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution. The HCl salt provides the necessary acidic environment to catalyze the reaction and facilitate E/Z equilibration.[6]

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 60-70 °C) and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Isolation: Collect the solid by filtration, wash thoroughly with water to remove any unreacted hydroxylamine hydrochloride, and dry under vacuum.

-

Analysis: Determine the E/Z ratio of the crude product using ¹H NMR. If significant Z-isomer is present, consider the purification protocol below.

Protocol 2: Purification via Selective Hydrochloride Salt Precipitation

This method is highly effective for isolating the E-isomer from an E/Z mixture.[9]

-

Dissolution: Dissolve the crude E/Z mixture of N-(3-fluorophenyl)-2-(hydroxyimino)acetamide in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a saturated solution of HCl in diethyl ether dropwise.

-

Isolation of Salt: The hydrochloride salt of the (2E)-isomer will preferentially precipitate as a white solid. Continue the addition of HCl until precipitation is complete. Collect the solid by filtration and wash it with fresh anhydrous diethyl ether.

-

Recovery of Free Oxime: Add the collected hydrochloride salt portion-wise to a vigorously stirred, cold (0-5 °C) 10% aqueous sodium carbonate solution.

-

Final Isolation: Stir until all the salt has dissolved and the free oxime has precipitated. Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum to yield the pure (2E)-isomer.

Protocol 3: Quantification of E/Z Isomer Ratio by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve approximately 10-15 mg of the oxime product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each isomer. Protons close to the C=N bond, such as the N-OH proton or the C-H proton of the oxime, are typically the most diagnostic.

-

Integrate the area of the signal for the E-isomer and the corresponding signal for the Z-isomer.

-

The molar ratio of the isomers is directly proportional to the ratio of their integration values.

-

Visual Diagrams

Caption: Oxime formation pathway leading to E and Z isomers.

Caption: Troubleshooting workflow for high Z-isomer formation.

References

-

Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). MDPI. Available at: [Link]

-

Oxime formation. quimicaorganica.org. Available at: [Link]

- Emami, S., et al. (2005). Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry.

-

Stereoconvergent Synthesis of Ketoximes. (2019). Thieme Chemistry. Available at: [Link]

- Introduction to the Stereoselective Synthesis of Oximes. (2023). University Chemistry.

-

[3][3]-Rearrangements of O-Vinyl Oximes: Stereoselective Synthesis of 1,4-Dicarbonyl Compounds. ACS Publications.

- Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. (2022).

- Oximes. Science of Synthesis.

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

-